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Compound of Interest

Compound Name: 6-Bromo-2-methylnicotinaldehyde

Cat. No.: B1529668 Get Quote

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinaldehyde

Introduction
6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2) is a highly functionalized pyridine

derivative that serves as a critical building block in modern organic synthesis.[1] Its strategic

placement of a bromine atom, a methyl group, and a reactive aldehyde moiety on the nicotinic

scaffold makes it an invaluable intermediate for the construction of complex heterocyclic

systems.[2] These systems are core motifs in a wide range of biologically active molecules,

including pharmaceuticals and agrochemicals. This guide provides a detailed examination of

the principal synthetic pathways to this key intermediate, offering field-proven insights into

experimental design, causality, and execution for researchers in drug development and

chemical synthesis.
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Property Value Reference(s)

Molecular Formula C₇H₆BrNO [1]

Molecular Weight 200.03 g/mol [1]

CAS Number 926293-55-2

Boiling Point 285 °C

Density 1.577 g/cm³

Storage Conditions
Inert gas (Nitrogen or Argon) at

2-8°C

Appearance Light yellow to brown solid

Retrosynthetic Analysis
A logical retrosynthetic analysis of 6-Bromo-2-methylnicotinaldehyde reveals two primary

strategic disconnections. The most direct approach involves the formylation of a dibrominated

pyridine precursor. An alternative pathway considers the oxidation of the corresponding primary

alcohol.
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Caption: Retrosynthetic routes to 6-Bromo-2-methylnicotinaldehyde.
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Primary Synthesis Pathway: Lithium-Halogen
Exchange and Formylation
This method stands as the most efficient and direct route, leveraging a regioselective lithium-

halogen exchange followed by quenching with a formylating agent. It is particularly well-suited

for scalable production.

Principle and Mechanistic Rationale
The formylation of arylmetal reagents is a robust strategy for synthesizing arene

carbaldehydes.[3] This pathway begins with 3,6-dibromo-2-methylpyridine. The key step is the

selective reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), at

cryogenic temperatures (-78 °C). At this low temperature, the kinetic process of lithium-halogen

exchange is favored over other potential side reactions.

The exchange occurs preferentially at the 3-position. This regioselectivity is dictated by a

combination of electronic and steric factors. The C3 position is more activated towards

metallation than the C6 position. The resulting ortho-lithiated intermediate is a potent

nucleophile, which is then trapped by the addition of an electrophile, N,N-dimethylformamide

(DMF).[4] The subsequent acidic workup hydrolyzes the intermediate hemiaminal, yielding the

final aldehyde product. The extremely low reaction temperature is critical to prevent

decomposition of the organolithium intermediate and to ensure high selectivity.

Reaction Scheme

Reaction Workflow

3,6-Dibromo-2-methylpyridine ortho-Lithiated Intermediate

1. n-BuLi, THF
2. -78 °C, 1 hr

6-Bromo-2-methylnicotinaldehyde

1. DMF, -78 °C, 1 hr
2. H₃O⁺ quench
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Caption: Lithium-halogen exchange and formylation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-025-00433
https://commonorganicchemistry.com/Rxn_Pages/Formylation/Formylation_Index.htm
https://www.benchchem.com/product/b1529668?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
This protocol is adapted from established industrial procedures and provides a basis for

laboratory-scale synthesis.[5]

Materials and Reagents:

Reagent/Material
Molar Mass ( g/mol
)

Quantity (Example
Scale)

Moles (mmol)

3,6-Dibromo-2-

methylpyridine
250.93 60.0 g 239

n-Butyllithium (2.5 M

in hexanes)
64.06 100 mL 251

N,N-

Dimethylformamide

(DMF)

73.09 20.4 mL 263

Tetrahydrofuran

(THF), anhydrous
72.11 600 mL -

Hydrochloric Acid (1 M

aq.)
36.46 300 mL 300

Ethyl Acetate (EtOAc) 88.11 4 x 800 mL -

Anhydrous Sodium

Sulfate
142.04 As needed -

Procedure:

Reaction Setup: To a flame-dried, multi-necked round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add 3,6-dibromo-2-methylpyridine (60 g, 239 mmol).

Dissolution: Add anhydrous tetrahydrofuran (THF, 600 mL) and stir under a nitrogen

atmosphere until the starting material is fully dissolved.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative to maintain

this temperature throughout the addition steps.

Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 100 mL, 251 mmol) dropwise

via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above

-75 °C.

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color,

indicating the formation of the organolithium species.

Formylation: Add N,N-dimethylformamide (DMF, 20.4 mL, 263 mmol) dropwise to the

reaction mixture, again maintaining the temperature at -78 °C.

Second Stirring: Continue stirring at -78 °C for an additional hour.

Quenching: Slowly warm the reaction mixture to room temperature (approx. 25 °C). Carefully

quench the reaction by adding 1 M aqueous hydrochloric acid (300 mL).

Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with ethyl acetate (4 x 800 mL). Combine the organic layers.

Washing and Drying: Wash the combined organic phase with deionized water (3 x 300 mL)

and then with brine. Dry the organic layer over anhydrous sodium sulfate.

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to

yield 6-Bromo-2-methylnicotinaldehyde as a red oil. The reported yield for this procedure

is approximately 42.5%.[5]

Alternative Pathway: Oxidation of (6-Bromo-2-
methylpyridin-3-yl)methanol
An alternative, two-step approach involves the synthesis of the precursor alcohol, (6-Bromo-2-

methylpyridin-3-yl)methanol, followed by its selective oxidation to the aldehyde. While less

direct, this pathway avoids the use of pyrophoric organolithium reagents at large scales,

potentially offering a safer, albeit longer, alternative.
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Principle and Rationale
This strategy is divided into two distinct transformations:

Formation of the Precursor Alcohol: The synthesis of (6-Bromo-2-methylpyridin-3-

yl)methanol (CAS 240994-03-2) can be achieved through various methods, often starting

from a corresponding carboxylic acid or ester derivative which is reduced using a suitable

hydride reagent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Selective Oxidation: The critical step is the selective oxidation of the primary alcohol to the

aldehyde. Over-oxidation to the corresponding carboxylic acid is a common side reaction

that must be controlled. Mild and selective oxidizing agents are required. Manganese dioxide

(MnO₂) is particularly effective for oxidizing benzylic and allylic alcohols. Other suitable

reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which

are known for their high selectivity in converting primary alcohols to aldehydes with minimal

over-oxidation.

Conceptual Workflow

6-Bromo-2-methylnicotinic
acid derivative (6-Bromo-2-methylpyridin-3-yl)methanol

Reduction
(e.g., LiAlH₄)

6-Bromo-2-methylnicotinaldehyde

Selective Oxidation
(e.g., MnO₂)
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Caption: Two-step synthesis via alcohol oxidation.

Comparison of Synthetic Pathways
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Feature
Pathway 1: Li-Halogen
Exchange & Formylation

Pathway 2: Alcohol
Oxidation

Starting Material 3,6-Dibromo-2-methylpyridine
6-Bromo-2-methylnicotinic acid

derivative

Number of Steps 1 (from dibromo precursor) 2 (Reduction then Oxidation)

Key Reagents n-BuLi, DMF
Hydride reducing agent, Mild

oxidizing agent

Key Conditions
Cryogenic (-78 °C), Inert

atmosphere

Varies (often room temp or

mild heating)

Advantages
Highly direct, efficient, good

yield

Avoids large-scale use of

pyrophoric n-BuLi

Challenges

Requires strict

anhydrous/anaerobic

conditions, handling of

pyrophoric reagents

Potential for over-oxidation,

requires

synthesis/procurement of

precursor alcohol

Safety and Handling Considerations
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and

air. It must be handled under a strict inert atmosphere (nitrogen or argon) using appropriate

syringe and cannula techniques. All glassware must be thoroughly flame-dried before use.

Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and

proper ventilation to avoid cold burns and asphyxiation from carbon dioxide vapor.

General Precautions: Standard personal protective equipment (PPE), including safety

glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All operations

should be conducted within a certified chemical fume hood.

Conclusion
The synthesis of 6-Bromo-2-methylnicotinaldehyde is most effectively achieved via a one-

step lithium-halogen exchange of 3,6-dibromo-2-methylpyridine followed by formylation with
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DMF. This pathway is direct, high-yielding, and scalable, although it necessitates stringent

control over reaction conditions and careful handling of pyrophoric reagents. An alternative two-

step route involving the oxidation of the corresponding alcohol offers a viable, albeit longer,

option that may be preferable in environments where the use of organolithiums is restricted.

The choice of synthetic route will ultimately depend on the scale of the reaction, available

equipment, and the safety infrastructure of the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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